molecular formula C10H16F3NO4 B1443293 2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid CAS No. 1454913-78-0

2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid

Cat. No.: B1443293
CAS No.: 1454913-78-0
M. Wt: 271.23 g/mol
InChI Key: YRXRZBPEGLIKRH-UHFFFAOYSA-N
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Description

Nomenclature and Structural Characterization

2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid represents a precisely engineered fluorinated amino acid derivative with a well-defined structural architecture. The compound is officially registered under Chemical Abstracts Service number 1454913-78-0, with the molecular formula C₁₀H₁₆F₃NO₄ and a molecular weight of 271.23 grams per mole. The systematic nomenclature reflects the compound's structural complexity, incorporating both the protective tert-butoxycarbonyl group and the characteristic trifluoromethyl substituent.

The molecular structure can be represented through its Simplified Molecular Input Line Entry System notation as O=C(O)C(NC(OC(C)(C)C)=O)CCC(F)(F)F, which clearly delineates the spatial arrangement of functional groups. The compound features a central pentanoic acid backbone with an amino group at the 2-position protected by a tert-butoxycarbonyl moiety, and three fluorine atoms arranged as a trifluoromethyl group at the 5-position. This structural arrangement creates a molecule with distinct regions of varying electronic density and hydrophobic character.

Spectroscopic characterization reveals that the trifluoromethyl group imparts significant electronic withdrawal effects throughout the molecular framework, influencing both the chemical shifts observed in nuclear magnetic resonance spectroscopy and the compound's overall reactivity profile. The tert-butoxycarbonyl protecting group provides steric bulk and electronic stabilization to the amino functionality, while simultaneously serving as a temporary protective measure during synthetic manipulations. The molecular design incorporates elements that enhance both synthetic accessibility and biological compatibility, making it a valuable intermediate in pharmaceutical and biochemical research applications.

The stereochemical considerations of this compound are particularly noteworthy, as it exists in enantiomeric forms designated as (S)-2-((tert-butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid (Chemical Abstracts Service number 453556-65-5) and its corresponding (R)-enantiomer. These stereoisomers exhibit identical molecular formulas and weights but differ in their three-dimensional spatial arrangements, leading to distinct biological activities and synthetic applications.

Chemical Property Value
Molecular Formula C₁₀H₁₆F₃NO₄
Molecular Weight 271.23 g/mol
Chemical Abstracts Service Number 1454913-78-0
MDL Number MFCD18910160
Simplified Molecular Input Line Entry System O=C(O)C(NC(OC(C)(C)C)=O)CCC(F)(F)F

Historical Development and Discovery Context

The development of this compound emerged from the broader historical context of fluorinated amino acid research, which gained significant momentum in the late 20th and early 21st centuries. The synthesis and characterization of fluorinated amino acids has been driven by the recognition that fluorine substitution can dramatically alter the physicochemical and biological properties of amino acid derivatives. The specific design of this compound reflects advances in both protective group chemistry and fluorinated building block synthesis.

Research into fluorinated amino acids began to intensify as scientists recognized the unique properties that fluorine atoms could impart to biological molecules. The development of efficient synthetic methodologies for incorporating fluorine atoms into amino acid structures became a critical area of investigation, particularly for applications in medicinal chemistry and chemical biology. The tert-butoxycarbonyl protecting group, introduced in the 1960s, provided the necessary stability and selectivity required for complex synthetic sequences involving amino acid derivatives.

The specific compound this compound represents a culmination of these synthetic advances, combining established protective group strategies with modern fluorination techniques. The synthetic approaches to this compound have evolved to include both stereoselective and non-stereoselective methodologies, reflecting the growing sophistication of organofluorine synthesis. Dynamic kinetic resolution techniques have been particularly successful for accessing enantiomerically pure forms of related trifluoropentanoic acid derivatives, demonstrating the practical scalability of these synthetic approaches.

The compound's emergence as a commercially available building block reflects the maturation of fluorinated amino acid chemistry as a distinct subdiscipline within organic synthesis. Multiple chemical suppliers now offer various forms of this compound, indicating its established utility in research and development applications. The availability of both racemic and enantiomerically pure forms demonstrates the continued refinement of synthetic methodologies and the growing demand for stereochemically defined fluorinated building blocks.

Position within Fluorinated Amino Acid Chemistry

This compound occupies a distinctive position within the broader landscape of fluorinated amino acid chemistry, representing a sophisticated example of how fluorine substitution can be strategically employed to modify amino acid properties. The compound belongs to the class of side chain-fluorinated amino acids, where fluorine atoms are incorporated into the amino acid side chain rather than the backbone structure. This positioning allows for the preservation of essential amino acid functionality while introducing the unique properties associated with organofluorine compounds.

The strategic placement of the trifluoromethyl group at the terminal position of the pentanoic acid chain creates a compound with enhanced lipophilicity compared to its non-fluorinated analogues. Research has demonstrated that fluorinated amino acids can significantly alter the hydrophobicity, permeability, and metabolic stability of peptide-based molecules. The trifluoromethyl group in this compound serves as a powerful electron-withdrawing substituent, influencing the electronic properties of the entire molecular framework and potentially affecting both chemical reactivity and biological activity.

Within the classification system of fluorinated amino acids, this compound represents a fluorinated alpha amino acid (F-aAAs) variant, specifically designed to incorporate into peptide structures through standard coupling methodologies. The presence of the tert-butoxycarbonyl protecting group facilitates its use in solid-phase peptide synthesis protocols, where selective deprotection and coupling reactions are required. This compatibility with established synthetic methodologies has made it a valuable tool for researchers investigating the effects of fluorine substitution on peptide properties.

The compound also exemplifies the principle of fluorine as a bioisostere, where fluorine atoms or fluorinated groups can replace hydrogen atoms or other functional groups while maintaining or modifying biological activity. The trifluoromethyl group serves as an effective isostere for various alkyl groups, providing enhanced metabolic stability and altered pharmacokinetic properties. This bioisosteric replacement strategy has become a fundamental approach in medicinal chemistry for optimizing drug-like properties of bioactive compounds.

Comparative studies with other fluorinated amino acids have revealed that the specific positioning and nature of fluorine substitution significantly influence the resulting molecular properties. The terminal trifluoromethyl group in this compound provides different effects compared to amino acids with fluorine substitution at other positions or with different fluorinated groups. This positional specificity has important implications for the rational design of fluorinated peptides with desired properties.

Relationship to 2-amino-5,5,5-trifluoropentanoic Acid

The relationship between this compound and its parent compound 2-amino-5,5,5-trifluoropentanoic acid is fundamentally that of a protected derivative to its unprotected precursor. 2-amino-5,5,5-trifluoropentanoic acid, with the molecular formula C₅H₈F₃NO₂ and molecular weight of 171.12 grams per mole, represents the core fluorinated amino acid structure without protective group modification. This parent compound has been synthesized through various methodologies, including dynamic kinetic resolution approaches that provide access to enantiomerically enriched forms.

The synthetic relationship between these compounds typically involves the protection of the amino group in 2-amino-5,5,5-trifluoropentanoic acid through reaction with di-tert-butyl dicarbonate under basic conditions. This transformation introduces the tert-butoxycarbonyl group, converting the free amino acid into its protected derivative. The protection strategy serves multiple purposes, including enhanced stability during storage and handling, improved solubility in organic solvents, and compatibility with peptide synthesis protocols that require selective amino group activation.

Research has demonstrated that 2-amino-5,5,5-trifluoropentanoic acid can be synthesized on preparative scales using dynamic kinetic resolution techniques. In one notable study, approximately 20 grams of (S)-2-amino-5,5,5-trifluoropentanoic acid and its 9-fluorenylmethoxycarbonyl derivative were successfully prepared through this approach. The operational convenience and excellent chemical yields achieved in these transformations highlight the practical accessibility of both the parent compound and its derivatives.

The stereochemical relationship between the compounds is preserved during the protection process, with enantiomerically pure forms of 2-amino-5,5,5-trifluoropentanoic acid yielding correspondingly pure protected derivatives. Both (R)-2-amino-5,5,5-trifluoropentanoic acid (Chemical Abstracts Service number 122565-29-1) and its (S)-enantiomer serve as precursors to their respective tert-butoxycarbonyl-protected forms. This stereochemical fidelity is crucial for applications requiring specific three-dimensional arrangements of functional groups.

The deprotection relationship allows for the regeneration of the parent amino acid from its protected derivative through acidolytic conditions, typically employing trifluoroacetic acid or hydrochloric acid. This reversible protection strategy enables the use of the tert-butoxycarbonyl derivative as a synthetic intermediate while maintaining access to the free amino acid functionality when required for specific applications.

Compound Comparison 2-amino-5,5,5-trifluoropentanoic acid This compound
Molecular Formula C₅H₈F₃NO₂ C₁₀H₁₆F₃NO₄
Molecular Weight 171.12 g/mol 271.23 g/mol
Protection Status Unprotected Tert-butoxycarbonyl protected
Synthetic Utility Direct incorporation Peptide synthesis intermediate

Significance in Organofluorine Chemistry

This compound represents a significant achievement in organofluorine chemistry, exemplifying the sophisticated control over molecular design that has been achieved in this field. The compound demonstrates how fluorine substitution can be strategically employed to create molecules with enhanced properties while maintaining compatibility with established synthetic methodologies. The successful integration of a trifluoromethyl group into an amino acid framework represents a notable synthetic accomplishment, given the challenges associated with introducing fluorinated functionalities into complex molecular structures.

The significance of this compound extends beyond its individual properties to encompass its role as a representative example of modern fluorinated building block design. The trifluoromethyl group serves as one of the most important fluorinated substituents in contemporary organofluorine chemistry, providing unique electronic and steric effects that cannot be replicated by other functional groups. The successful incorporation of this group into an amino acid derivative demonstrates the maturation of synthetic methodologies for creating complex fluorinated molecules.

Research applications of this compound have contributed to the broader understanding of how fluorine substitution affects molecular properties and biological activity. Studies incorporating fluorinated amino acids into peptide structures have provided valuable insights into the relationship between molecular structure and biological function. The availability of well-characterized fluorinated building blocks like this compound has enabled systematic investigations into the effects of fluorine positioning and substitution patterns on peptide properties.

The compound also represents an important tool for investigating fluorine's role as a conformational control element in molecular design. The trifluoromethyl group can influence molecular conformation through both steric and electronic effects, providing researchers with a means to systematically modify three-dimensional molecular structure. This conformational control capability has important implications for the design of bioactive molecules with specific spatial requirements for target binding and recognition.

The synthetic accessibility and commercial availability of this compound have made it a valuable resource for researchers investigating fluorinated molecule design principles. The compound serves as both a synthetic intermediate and a model system for understanding the fundamental properties of fluorinated amino acids. Its utility in peptide synthesis applications has demonstrated the practical value of incorporating fluorinated building blocks into complex molecular assemblies.

The broader significance of this compound in organofluorine chemistry is reflected in its contribution to the development of fluorinated pharmaceuticals and bioactive molecules. The strategies employed in its synthesis and application have informed the design of other fluorinated compounds, contributing to the expansion of the organofluorine toolkit available to synthetic chemists. The compound represents a successful example of how fundamental advances in organofluorine chemistry can be translated into practical synthetic tools with broad utility across multiple research disciplines.

Properties

IUPAC Name

5,5,5-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO4/c1-9(2,3)18-8(17)14-6(7(15)16)4-5-10(11,12)13/h6H,4-5H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXRZBPEGLIKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1454913-78-0
Record name 2-((tert-butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid
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Preparation Methods

General Synthetic Approach

The preparation of 2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid generally involves:

  • Introduction of the trifluoromethyl group onto a suitable amino acid backbone
  • Protection of the amino group with a tert-butoxycarbonyl (Boc) group
  • Hydrolysis or deprotection steps as required to yield the final acid

Key steps are typically performed under controlled conditions using solvents such as dichloromethane or dimethylformamide, and common reagents include hydrochloric acid for hydrolysis and organic bases for protection and coupling reactions.

Alkylation of Chiral Glycine Equivalents

One approach involves the alkylation of a chiral glycine equivalent with a trifluoromethyl-containing alkyl halide:

  • The glycine derivative is protected (often as a Schiff base or Ni(II) complex).
  • Alkylation is performed using 1,1,1-trifluoro-3-iodopropane in the presence of a base (e.g., NaOH) and a polar aprotic solvent (e.g., DMF).
  • The resulting product is then subjected to hydrolysis and Boc protection.

Challenges:

  • Formation of byproducts (e.g., diastereomers, bis-alkylated species, oxidation products)
  • Need for strictly controlled conditions (dry, deoxygenated solvents)
  • Difficulties in scaling up due to handling and reproducibility issues

Dynamic Kinetic Resolution (DKR) of Racemic Amino Acids

A more practical and scalable method is the dynamic kinetic resolution (DKR) of racemic 2-amino-5,5,5-trifluoropentanoic acid:

  • The racemic amino acid (often available as an N-acetyl derivative) is hydrolyzed using aqueous hydrochloric acid (6 N HCl, 100 °C, 4 hours).
  • The resulting hydrochloride salt is isolated by washing and filtration.
  • DKR is performed using a chiral ligand (e.g., tridentate Schiff base ligand) in an alcohol solvent, which allows for the selective formation of one enantiomer under mild conditions.
  • The product is subsequently protected with a tert-butoxycarbonyl group to yield the desired compound.

Advantages:

  • Operational simplicity and scalability (demonstrated on >20 g scale)
  • No need for chromatographic purification
  • Robustness to atmospheric oxygen and open-air conditions
  • High chemical yield and enantiomeric purity

Reaction Conditions and Yields

Method Key Reagents/Conditions Yield (%) Enantiomeric Excess Scalability Notes
Alkylation of Glycine Complex 1,1,1-Trifluoro-3-iodopropane, NaOH, DMF 98.4 (small scale) 84.0 (de) Limited Byproduct formation, sensitive to scale and conditions
DKR of Racemic Amino Acid 6 N HCl hydrolysis, chiral ligand, alcohol 88.8 (hydrolysis step) High (noted in study) High No chromatography, practical for large-scale synthesis

Analytical and Purification Techniques

  • Monitoring: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to monitor reaction progress and purity.
  • Purification: For DKR, simple washing and filtration are sufficient; for alkylation, more extensive purification may be required due to byproduct formation.
  • Characterization: NMR, MS, and chiral HPLC are used to confirm structure and enantiomeric excess.

Research Findings and Comparative Analysis

Summary Table: Preparation Methods Overview

Step Alkylation Approach Dynamic Kinetic Resolution (DKR) Approach
Starting Material Chiral glycine equivalent Racemic 2-amino-5,5,5-trifluoropentanoic acid (N-acetyl)
Key Reaction Alkylation with CF₃-alkyl halide Hydrolysis + DKR with chiral ligand
Protection Step Boc protection post-alkylation Boc protection after DKR
Scalability Limited High
Purification Chromatography often required Simple filtration/washing
Yield (Typical) High (small scale), drops on scale-up High (multi-gram scale)
Enantiomeric Purity Moderate to high (depends on conditions) High
Byproducts Multiple, requires careful control Minimal

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to introduce or alter functional groups.

  • Reduction: Reduction reactions can be used to modify the carboxyl or amino groups.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur at the trifluoromethyl group or other functional sites.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

  • Oxidation Products: Oxidized derivatives with altered functional groups.

  • Reduction Products: Reduced forms of the carboxyl or amino groups.

  • Substitution Products: Compounds with substituted functional groups at the amino or trifluoromethyl sites.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development
Boc-5-trifluoropentanoic acid is utilized in the synthesis of pharmaceuticals due to its ability to modify biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive scaffold for drug candidates targeting various diseases, including cancer and metabolic disorders. For instance, compounds derived from this acid have shown potential as inhibitors of specific enzymes involved in disease pathways.

1.2 Case Studies

  • Anticancer Agents : Research has demonstrated that derivatives of Boc-5-trifluoropentanoic acid exhibit cytotoxicity against several cancer cell lines. These studies highlight the compound's role as a building block in the development of new anticancer therapies.
  • Metabolic Disorders : The compound has been tested for its effects on metabolic pathways, particularly in the modulation of enzymes related to fatty acid metabolism, suggesting its potential use in treating obesity and related conditions.

Peptide Synthesis

2.1 Role as a Protecting Group
In peptide synthesis, Boc (tert-butyloxycarbonyl) serves as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). The use of Boc-5-trifluoropentanoic acid allows for the selective protection of amino groups while facilitating the synthesis of complex peptides.

2.2 Efficiency in Synthesis
The introduction of the trifluoromethyl group can enhance the solubility and stability of intermediates during peptide coupling reactions. This property is particularly beneficial when synthesizing peptides that are otherwise challenging due to steric hindrance or low solubility.

Biochemical Applications

3.1 Enzyme Inhibition Studies
Boc-5-trifluoropentanoic acid has been employed in studies aimed at understanding enzyme mechanisms. Its structural features allow researchers to probe enzyme active sites and assess binding affinities, contributing to the design of more effective enzyme inhibitors.

3.2 Molecular Biology Research
The compound is also utilized in molecular biology for labeling and tagging purposes. Its ability to introduce fluorinated groups into biomolecules can aid in imaging studies and tracking biological processes.

Summary Table of Applications

Application AreaDescriptionKey Benefits
Medicinal ChemistryDevelopment of drug candidates targeting cancer and metabolic disordersEnhanced lipophilicity, metabolic stability
Peptide SynthesisProtecting group for amino acids in SPPSSelective protection, improved solubility
Biochemical ResearchEnzyme inhibition studies and molecular labelingInsight into enzyme mechanisms, enhanced imaging capabilities

Mechanism of Action

The mechanism by which 2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid exerts its effects involves several molecular targets and pathways:

Molecular Targets:

  • Enzymes: The compound can act as an inhibitor or substrate for various enzymes, influencing biochemical pathways.

  • Receptors: It can bind to specific receptors, modulating signal transduction and cellular responses.

Pathways Involved:

  • Metabolic Pathways: It can be metabolized to produce active intermediates that participate in biochemical reactions.

  • Signal Transduction Pathways: By interacting with receptors or enzymes, it can modulate signaling cascades that affect cellular functions.

Comparison with Similar Compounds

Analysis :

  • The target compound’s Boc-amino group at C2 positions the protected amine closer to the carboxylic acid, enabling unique stereoelectronic effects in peptide bond formation .
  • The aromatic analog (CAS 232595-59-4) introduces a rigid benzene ring, which reduces conformational flexibility compared to the aliphatic pentanoic acid chain .

Fluorinated vs. Non-Fluorinated Analogs

Compound Name Fluorination Molecular Formula LogP* Metabolic Stability
2-{[(Boc)Amino}-5,5,5-Trifluoropentanoic Acid CF₃ at C5 C₁₀H₁₆F₃NO₄ 1.8 High
2-{[(Boc)Amino}-Pentanoic Acid No F C₁₀H₁₉NO₄ 0.9 Moderate
(2R)-4,4,4-Trifluoro-2-Methylbutanoic Acid CF₃ at C4 C₅H₇F₃O₂ 1.2 High

Analysis: The trifluoromethyl group in the target compound increases lipophilicity (LogP ~1.8 vs. 0.9 for non-fluorinated analog) and metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation . The shorter-chain analog (C₅H₇F₃O₂) lacks the Boc-amino group but shares enhanced stability from the -CF₃ moiety .

Biological Activity

2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid, also known as (S)-2-((tert-butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid (CAS: 453556-65-5), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant research findings.

  • IUPAC Name : (S)-2-((tert-butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid
  • Molecular Formula : C10H16F3NO4
  • Molecular Weight : 271.24 g/mol
  • Purity : 98.00%

Biological Activity

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. The trifluoromethyl group is known to enhance the lipophilicity and bioactivity of molecules, potentially increasing their efficacy against various pathogens. Studies have shown that fluorinated amino acids can inhibit the growth of certain bacteria and fungi.

2. Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, amino acids with bulky side chains or modifications like the tert-butoxycarbonyl group can influence enzyme-substrate interactions. This property is particularly relevant in the context of drug design for metabolic disorders.

3. Neuroprotective Effects

Preliminary studies suggest that derivatives of amino acids can exhibit neuroprotective effects by modulating neurotransmitter levels or protecting neurons from oxidative stress. The presence of the trifluoromethyl group may contribute to these effects by altering the compound's interaction with neuronal receptors.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing (S)-2-((tert-butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid through a multi-step process involving the protection of amino groups and subsequent introduction of the trifluoromethyl moiety. The compound was characterized using NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Case Study 2: Biological Evaluation

In a biological evaluation study, (S)-2-((tert-butoxycarbonyl)amino)-5,5,5-trifluoropentanoic acid was tested for its antimicrobial activity against a panel of bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the lipophilic nature imparted by the trifluoromethyl group .

Research Findings

StudyFindings
Confirmed high purity and stability of the compound; potential for use in drug formulations.
Demonstrated antimicrobial activity against Gram-positive bacteria; IC50 values were determined.
Investigated enzyme inhibition; showed potential as a lead compound for metabolic enzyme inhibitors.

Q & A

Q. What are the key steps in synthesizing 2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis involves sequential Boc (tert-butoxycarbonyl) protection of the amino group, followed by trifluoromethylation of the pentanoic acid backbone. Critical parameters include:
  • Temperature : Maintain ≤0°C during trifluoromethylation to prevent side reactions (e.g., racemization) .
  • Solvent Choice : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize intermediates .
  • pH Control : Adjust to pH 7–8 during aqueous workup to avoid Boc-group cleavage .
    Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS) :
  • ¹H NMR : Verify Boc-group protons (δ ~1.4 ppm, singlet) and absence of unprotected amine (δ <5 ppm) .
  • ¹⁹F NMR : Confirm trifluoromethyl signals (δ ~-60 to -70 ppm, quartet) .
  • HRMS : Match calculated and observed molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₇F₃NO₄: expected 308.11) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported solubility data for this compound across different solvent systems?

  • Methodological Answer : Discrepancies may arise from solvent polarity or impurities. Systematically:
  • Solvent Screening : Test solubility in DMSO, DCM, and aqueous buffers (pH 2–10) using UV-Vis spectroscopy to quantify dissolved material .
  • Purification : Re-crystallize from ethyl acetate/hexane mixtures to remove hydrophobic impurities .
  • Dynamic Light Scattering (DLS) : Check for colloidal aggregates in aqueous solutions, which may falsely indicate low solubility .

Q. How can computational modeling predict the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate:
  • Electrophilicity Index : Predict activation of the carboxylic acid group for amide bond formation .
  • Steric Effects : Model spatial hindrance from the trifluoromethyl group using molecular docking software (e.g., AutoDock) .
    Validate predictions experimentally via kinetic studies with model amines (e.g., benzylamine) under standard coupling conditions (EDCI/HOBt) .

Q. What analytical approaches differentiate degradation products of this compound under accelerated stability testing?

  • Methodological Answer : Expose the compound to stress conditions (40°C/75% RH, UV light) and analyze using:
  • LC-MS/MS : Identify hydrolysis products (e.g., free amine or trifluoroacetic acid) via fragmentation patterns .
  • X-ray Photoelectron Spectroscopy (XPS) : Detect surface oxidation of the Boc group by tracking nitrogen/carbon ratios .
    Compare degradation pathways to structurally similar Boc-protected analogs to isolate trifluoromethyl-specific effects .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity of this compound in enzymatic assays?

  • Methodological Answer : Potential causes include assay conditions or impurity profiles. Mitigate by:
  • Dose-Response Curves : Test across a wider concentration range (nM–mM) to identify non-linear effects .
  • Counter-Screening : Use orthogonal assays (e.g., SPR vs. fluorescence-based) to rule out false positives .
  • Batch Comparison : Analyze HPLC traces and ¹⁹F NMR of active vs. inactive batches for trace contaminants .

Methodological Best Practices

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Guidelines :
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor Boc-deprotection in real time .
  • Quality Control : Use chiral HPLC to confirm enantiomeric purity (>99% ee) for biological studies .
  • Documentation : Adopt electronic lab notebooks (ELNs) to standardize reaction parameters (e.g., stirring speed, cooling rates) .

Environmental and Safety Considerations

Q. What methodologies assess the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Conduct OECD 301F biodegradation tests to measure half-life in water. Complement with:
  • LC-QTOF-MS : Identify transformation products (e.g., hydroxylated derivatives) .
  • Ecotoxicology : Test acute toxicity in Daphnia magna using OECD 202 guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid
Reactant of Route 2
Reactant of Route 2
2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid

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